Lin28-let-7 antagonist 1

Lin28/let-7 interaction Small molecule inhibitor IC50 comparison

Lin28-let-7 antagonist 1 (also known as Lin28 1632 or C1632; CAS: 108825-65-6) is a small-molecule inhibitor designed to disrupt the direct protein-RNA interaction between the oncogenic RNA-binding protein Lin28 and the tumor-suppressive microRNA let-7 precursor (pre-let-7). By antagonizing this binding, it promotes the maturation of let-7 miRNA, which plays a critical role in regulating cell proliferation, differentiation, and tumorigenesis.

Molecular Formula C15H15N5O
Molecular Weight 281.31 g/mol
CAS No. 108825-65-6
Cat. No. B1675408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLin28-let-7 antagonist 1
CAS108825-65-6
SynonymsLin28 1632;  Lin-28 1632;  Lin 28 163;  Lin281632;  Lin-281632;  Lin 281632.
Molecular FormulaC15H15N5O
Molecular Weight281.31 g/mol
Structural Identifiers
SMILESCC1=NN=C2N1N=C(C=C2)C3=CC(=CC=C3)N(C)C(=O)C
InChIInChI=1S/C15H15N5O/c1-10-16-17-15-8-7-14(18-20(10)15)12-5-4-6-13(9-12)19(3)11(2)21/h4-9H,1-3H3
InChIKeyWPAQLESUVYGUJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility29.2 [ug/mL] (The mean of the results at pH 7.4)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Lin28-let-7 antagonist 1 (CAS 108825-65-6): A Small-Molecule Inhibitor of the Lin28/let-7 Protein-RNA Interaction


Lin28-let-7 antagonist 1 (also known as Lin28 1632 or C1632; CAS: 108825-65-6) is a small-molecule inhibitor designed to disrupt the direct protein-RNA interaction between the oncogenic RNA-binding protein Lin28 and the tumor-suppressive microRNA let-7 precursor (pre-let-7) [1]. By antagonizing this binding, it promotes the maturation of let-7 miRNA, which plays a critical role in regulating cell proliferation, differentiation, and tumorigenesis [2].

Why Lin28-let-7 antagonist 1 (CAS 108825-65-6) Cannot Be Substituted with In-Class Lin28 Inhibitors


Substitution with seemingly similar 'Lin28 inhibitors' is not scientifically valid due to significant differences in binding modes, target domains, and functional outcomes. Lin28-let-7 antagonist 1 (C1632) is distinguished by its primary mechanism of directly antagonizing the Lin28/pre-let-7 interaction [1]. In contrast, other chemical tools, such as the zinc chelator TPEN or the cold shock domain (CSD) binder LI71, operate via distinct domains or mechanisms (e.g., destabilization of the zinc-knuckle domain or direct CSD binding) [2][3]. Furthermore, the specific binding site for C1632 on Lin28 remains unknown, while others have defined domain interactions [4]. These mechanistic and pharmacologic divergences lead to differences in downstream effects, such as the extent of let-7 restoration and impact on cellular processes like oligouridylation, making them non-equivalent research tools.

Quantitative Evidence for Selecting Lin28-let-7 antagonist 1 (CAS 108825-65-6) Over Alternatives


Biochemical Potency: Comparable IC50 for Lin28/let-7 Disruption but with a Distinct Mechanism

In a competition ELISA assay, Lin28-let-7 antagonist 1 (C1632) inhibits the binding of Lin28A to pre-let-7a-2 with an IC50 of 8 μM [1]. This potency is comparable to that of other tool compounds like LI71 (IC50 = 7 μM for Lin28:let-7 binding) . However, C1632 is differentiated by its unknown binding site on Lin28, whereas LI71 binds to the cold shock domain (CSD) and TPEN chelates zinc from the zinc-knuckle domain (ZKD) [2]. This difference is critical as it suggests C1632 may be less susceptible to resistance mechanisms or off-target effects associated with domain-specific inhibition, though direct comparative data on this is not yet available.

Lin28/let-7 interaction Small molecule inhibitor IC50 comparison

Functional Outcomes: Differential Impact on Cellular let-7 Maturation and Downstream Effects

While many Lin28 inhibitors aim to restore let-7 levels, Lin28-let-7 antagonist 1 (C1632) has been specifically shown to increase endogenous let-7 miRNAs and decrease Lin28 expression in a dose-dependent manner in murine embryonic stem cells (mESCs) [1]. Furthermore, in human cancer cell lines, C1632 treatment leads to suppression of PD-L1 expression, an immune checkpoint protein [2]. In contrast, the domain-specific inhibitor LI71's effects on PD-L1 are not well-characterized, and TPEN, due to its zinc-chelating activity, may have broader and more pleiotropic effects [3]. This functional distinction makes C1632 a more targeted tool for studying the Lin28/let-7/PD-L1 axis in cancer immunotherapy.

let-7 miRNA maturation Lin28 inhibition PD-L1 expression

In Vivo Efficacy: Demonstrated Tumor Growth Inhibition in Orthotopic Models

Lin28-let-7 antagonist 1 (C1632) has demonstrated in vivo antitumor activity, inhibiting tumor growth and metastasis in an immunodeficient orthotopic mouse model of human breast cancer (MDA-MB-231) [1]. Additionally, C1632 treatment in mice with tumor xenografts enhanced T cell-mediated antitumor immunity [2]. While other Lin28 inhibitors like LI71 have shown activity in leukemia models [3], C1632's efficacy in a solid tumor metastasis model is a distinguishing feature, suggesting broader applicability in oncology research.

In vivo efficacy Tumor xenograft Metastasis

Validated Research Applications for Lin28-let-7 antagonist 1 (CAS 108825-65-6) Based on Experimental Evidence


Cancer Immunotherapy Research: Targeting the LIN28/let-7/PD-L1 Axis

This compound is a validated chemical probe for investigating the role of the Lin28/let-7 pathway in immune evasion. Its ability to suppress PD-L1 expression and enhance T cell-mediated antitumor immunity in vivo makes it uniquely suited for studies exploring combination therapies with immune checkpoint inhibitors [1].

Breast Cancer Metastasis and Tumor Progression Studies

With demonstrated in vivo efficacy in inhibiting both tumor growth and metastasis in an orthotopic model of triple-negative breast cancer (MDA-MB-231), this compound is a key tool for mechanistic studies on Lin28's role in cancer cell invasion and metastatic colonization [2].

Stem Cell and Developmental Biology: Modulation of Pluripotency and Differentiation

The compound's ability to promote differentiation of murine embryonic stem cells (mESCs) by increasing mature let-7 levels makes it an essential reagent for research into pluripotency, cellular reprogramming, and the molecular control of early development [3].

Fundamental Protein-RNA Interaction Studies

As one of the first characterized small-molecule disruptors of the Lin28/pre-let-7 protein-RNA interaction, this compound serves as a critical tool for biophysical and biochemical assays aimed at understanding the molecular details of this high-value but challenging drug target class [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lin28-let-7 antagonist 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.